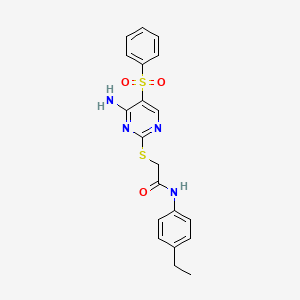

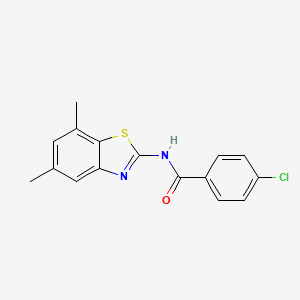

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a synthetic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . The literature reports many synthetic pathways of these compounds associated with various biological activities .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-2-yl group attached to a phenylsulfonyl group at the 5-position and an amino group at the 4-position. This is further attached to a thio group, which is connected to an acetamide group substituted with a 4-ethylphenyl group.Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Compounds similar to "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide" have been extensively studied for their potential as antitumor agents. These studies include the design and synthesis of compounds as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in the folate pathway and DNA synthesis, respectively. For instance, classical and nonclassical antifolates have been synthesized to target DHFR and TS, demonstrating significant inhibitory activities and potential as antitumor agents due to their ability to hinder tumor cell growth in culture (Gangjee et al., 2007; Gangjee et al., 2009).

Antimicrobial Agents

Research has also extended into the antimicrobial domain, where derivatives of such compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For example, novel heterocyclic compounds bearing a sulfonamide moiety have shown promising results in their in vitro antibacterial and antifungal activities, highlighting the potential for these compounds to be developed into new antimicrobial agents (Darwish et al., 2014).

Synthesis and Characterization of Novel Compounds

The chemical synthesis and characterization of novel compounds with similar structures have been a focus of research, aiming to explore their biological activities and potential therapeutic applications. Studies have detailed the synthesis routes and evaluated the biological activities of these compounds, contributing to the understanding of their mechanisms of action and potential use in various therapeutic areas (He et al., 2007; Fahim & Ismael, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-14-8-10-15(11-9-14)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,25)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNMNXNTWWHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)

![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)

![3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2676270.png)

![3-butyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676271.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2676272.png)

![4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B2676274.png)

![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2676276.png)